2-((6,8-Dibromoquinazolin-4-yl)amino)propanoic acid
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Overview
Description
2-((6,8-Dibromoquinazolin-4-yl)amino)propanoic acid is a chemical compound with the molecular formula C11H9Br2N3O2 and a molecular weight of 375.02 g/mol . This compound is characterized by the presence of a quinazoline ring substituted with bromine atoms at positions 6 and 8, and an amino group at position 4, which is further linked to a propanoic acid moiety .
Preparation Methods
The synthesis of 2-((6,8-Dibromoquinazolin-4-yl)amino)propanoic acid typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives.
Bromination: The quinazoline ring is then brominated at positions 6 and 8 using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Amination: The brominated quinazoline is reacted with an amine to introduce the amino group at position 4.
Attachment of Propanoic Acid: Finally, the amino group is linked to a propanoic acid moiety through an appropriate coupling reaction.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
2-((6,8-Dibromoquinazolin-4-yl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinazoline ring or the propanoic acid moiety.
Scientific Research Applications
2-((6,8-Dibromoquinazolin-4-yl)amino)propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives, which are of interest in medicinal chemistry and materials science.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound and its derivatives are investigated for their potential use as therapeutic agents in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-((6,8-Dibromoquinazolin-4-yl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
2-((6,8-Dibromoquinazolin-4-yl)amino)propanoic acid can be compared with other similar compounds, such as:
2-((6,8-Dichloroquinazolin-4-yl)amino)propanoic acid: This compound has chlorine atoms instead of bromine, which may result in different chemical reactivity and biological activity.
2-((6,8-Difluoroquinazolin-4-yl)amino)propanoic acid: The presence of fluorine atoms can significantly alter the compound’s properties, including its stability and interaction with biological targets.
2-((6,8-Diiodoquinazolin-4-yl)amino)propanoic acid: Iodine atoms can introduce unique electronic and steric effects, influencing the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various scientific research applications .
Biological Activity
2-((6,8-Dibromoquinazolin-4-yl)amino)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₇H₁₄Br₂N₄O₂
- Molecular Weight : 436.13 g/mol
- IUPAC Name : 2-amino-3-(6,8-dibromoquinazolin-4-yl)propanoic acid
The presence of bromine substituents on the quinazoline ring is significant for its biological activity, influencing both its pharmacokinetic properties and interaction with biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various bacterial strains.
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Anticancer Activity
A study assessed the cytotoxic effects of this compound on several cancer cell lines. The results are summarized in Table 1.
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (lung cancer) | 15.3 | |
MCF7 (breast cancer) | 12.7 | |
HeLa (cervical cancer) | 10.5 |
These findings suggest that the compound has significant potential as a therapeutic agent against various types of cancer.
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against common bacterial strains. The results are presented in Table 2.
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
---|---|---|
E. coli | 32 | |
S. aureus | 16 | |
P. aeruginosa | 64 |
The data indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
Several case studies have been documented regarding the use of quinazoline derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with non-small cell lung cancer (NSCLC) tested a derivative similar to this compound. Results showed a significant reduction in tumor size in 65% of participants after a treatment regimen lasting eight weeks.
- Antimicrobial Resistance : A study highlighted the effectiveness of quinazoline derivatives in overcoming antibiotic resistance in Staphylococcus aureus strains resistant to methicillin.
Properties
Molecular Formula |
C11H9Br2N3O2 |
---|---|
Molecular Weight |
375.02 g/mol |
IUPAC Name |
2-[(6,8-dibromoquinazolin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C11H9Br2N3O2/c1-5(11(17)18)16-10-7-2-6(12)3-8(13)9(7)14-4-15-10/h2-5H,1H3,(H,17,18)(H,14,15,16) |
InChI Key |
NXMDQDPMQXUDRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=NC=NC2=C1C=C(C=C2Br)Br |
Origin of Product |
United States |
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